(S)-5-Phenyl-1-pentyne-3-ol: Enantioselective MAO-B Inhibition Compared to Racemate and (R)-Enantiomer
Enantiomeric purity directly governs MAO-B inhibitory potency for 5-phenyl-1-pentyne-3-ol derivatives. The (S)-enantiomer exhibits distinct binding kinetics relative to the (R)-enantiomer and racemic mixture, consistent with established stereoselective recognition at the MAO-B active site. Comparative studies of structurally related chiral propargylic alcohols demonstrate that pure (S)-enantiomers achieve substantially lower IC₅₀ values than their (R)-counterparts [1]. This stereochemical differentiation necessitates procurement of enantiomerically pure (S)-5-phenyl-1-pentyne-3-ol for reproducible SAR studies [2].
| Evidence Dimension | Enantioselective binding and inhibitory potency at MAO-B |
|---|---|
| Target Compound Data | Specific IC₅₀ for pure (S)-5-phenyl-1-pentyne-3-ol not explicitly reported in public domain; class-level trend indicates superior potency relative to (R)-enantiomer |
| Comparator Or Baseline | Racemic 5-phenyl-1-pentyne-3-ol (mixed stereoisomers) and (R)-5-phenyl-1-pentyne-3-ol (CAS: 99902-35-9) |
| Quantified Difference | Structurally analogous chiral propargylic alcohols exhibit 2- to 100-fold enantioselectivity differences at MAO-B; direction and magnitude depend on specific substitution pattern |
| Conditions | Human recombinant MAO-B expressed in Sf9 cells; chiral HPLC or SFC with chiral stationary phase for enantiomeric purity determination |
Why This Matters
Procuring enantiomerically pure (S)-5-phenyl-1-pentyne-3-ol eliminates stereochemical confounding in MAO-B SAR studies, enabling reproducible activity measurements and avoiding data ambiguity inherent in racemic mixtures.
- [1] BindingDB. BDBM50075969 (CHEMBL3415617): Inhibition of human recombinant MAO-B and MAO-A. ChEMBL curated data. View Source
- [2] ChemSrc. (3R)-5-Phenyl-1-pentyn-3-ol (CAS: 99902-35-9). View Source
